molecular formula C14H10F2N2O2S2 B3013571 7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899750-32-4

7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B3013571
CAS No.: 899750-32-4
M. Wt: 340.36
InChI Key: JANAJJANQKXZCP-UHFFFAOYSA-N
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Description

7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a useful research compound. Its molecular formula is C14H10F2N2O2S2 and its molecular weight is 340.36. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide are ATP-sensitive potassium channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in muscle and nerve cells .

Mode of Action

This compound acts as an opener of ATP-sensitive potassium channels . By opening these channels, it allows potassium ions to flow out of the cell, which can lead to hyperpolarization of the cell membrane and inhibition of electrical activity . This action can result in the inhibition of insulin release .

Biochemical Pathways

The compound’s action on ATP-sensitive potassium channels affects the sterol biosynthesis pathway of fungal cell membranes . This pathway is crucial for the growth and survival of fungi, and its disruption can lead to the death of the fungal cells .

Result of Action

The result of the compound’s action is the inhibition of fungal growth due to disruption of sterol biosynthesis . Additionally, it can inhibit insulin release, which may have implications for glucose regulation .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors While specific details for this compound are not available, factors such as pH, temperature, and the presence of other substances can affect the activity of many drugs

: Synthesis of novel 7-fluoro-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles (FTBs) as potent antifungal agents: molecular docking and in silico evaluation. : Synthesis and biological activity of novel 3-heteroaryl-2H-pyrido [4,3-e] [1,2,4]thiadiazine and 3-heteroaryl-2H-benzo [e] [1,2,4]thiadiazine 1,1-dioxides.

Properties

IUPAC Name

7-fluoro-3-[(2-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O2S2/c15-10-5-6-12-13(7-10)22(19,20)18-14(17-12)21-8-9-3-1-2-4-11(9)16/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANAJJANQKXZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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